

# structure and chirality of MTPA

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## Compound of Interest

Compound Name:	(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
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An In-depth Technical Guide on the Structure and Chirality of  $\alpha$ -Methoxy- $\alpha$ -trifluoromethylphenylacetic Acid (MTPA)

## Introduction

$\alpha$ -Methoxy- $\alpha$ -trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a chiral carboxylic acid that has become an indispensable tool in the field of stereochemistry.<sup>[1]</sup> <sup>[2]</sup> Developed by Harry S. Mosher and his colleagues in 1969, MTPA serves as a chiral derivatizing agent (CDA) primarily used to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> The method relies on converting the enantiomeric substrate into a mixture of diastereomers by reaction with the enantiomerically pure forms of MTPA.<sup>[3]</sup><sup>[6]</sup> These resulting diastereomers exhibit distinct NMR signals, allowing for their differentiation and, consequently, the stereochemical assignment of the original molecule.<sup>[1]</sup><sup>[7]</sup> Both the (R)-(+)- and (S)-(-)-enantiomers of MTPA are commercially available in high enantiomeric purity, making this method widely accessible.<sup>[1]</sup>

## Molecular Structure and Chirality

The molecular formula of MTPA is  $C_{10}H_9F_3O_3$ . Its structure is characterized by a central  $\alpha$ -carbon which is a stereogenic center. This carbon is bonded to four different substituents:

- A phenyl group (- $C_6H_5$ )
- A methoxy group (- $OCH_3$ )

- A trifluoromethyl group (-CF<sub>3</sub>)
- A carboxylic acid group (-COOH)

The presence of this chiral center means that MTPA exists as a pair of enantiomers: (R)-MTPA and (S)-MTPA. These enantiomers are non-superimposable mirror images of each other and rotate plane-polarized light in opposite directions. The absence of an  $\alpha$ -hydrogen to the carboxyl group prevents racemization during derivatization reactions, which is a crucial feature for its application.<sup>[4]</sup>

## Physicochemical Properties

The distinct enantiomers of MTPA, as well as its racemic form, have well-characterized physical and chemical properties. These properties are summarized in the table below.

Property	(R)-(+)-MTPA	(S)-(-)-MTPA	Racemic MTPA
Synonyms	(+)-MTPA, (+)-Mosher's acid	(-)-MTPA, (-)-Mosher's acid	( $\pm$ )-MTPA
CAS Number	20445-31-2 <sup>[2][8][9]</sup>	17257-71-5 <sup>[2]</sup>	81655-41-6 <sup>[2]</sup>
Molecular Weight	234.17 g/mol <sup>[2][8]</sup>	234.17 g/mol <sup>[2]</sup>	234.17 g/mol <sup>[2]</sup>
Appearance	White crystalline low melting solid <sup>[9][10]</sup>	Solid	Solid
Melting Point	46-49 °C <sup>[2][9][10]</sup>	46-49 °C	46-49 °C
Boiling Point	105-107 °C at 1 mmHg <sup>[2][9][10]</sup>	105-107 °C at 1 torr	105-107 °C at 1 torr
Density	1.344 g/mL at 25 °C <sup>[9][10]</sup>	-	1.303 g/mL
Specific Rotation $[\alpha]_D$	$+73^\circ \pm 1^\circ$ (c=2% in methanol) <sup>[11]</sup>	$-73^\circ$ (c not specified) <sup>[11]</sup>	-
Solubility	Soluble in methanol <sup>[9][10]</sup>	-	-

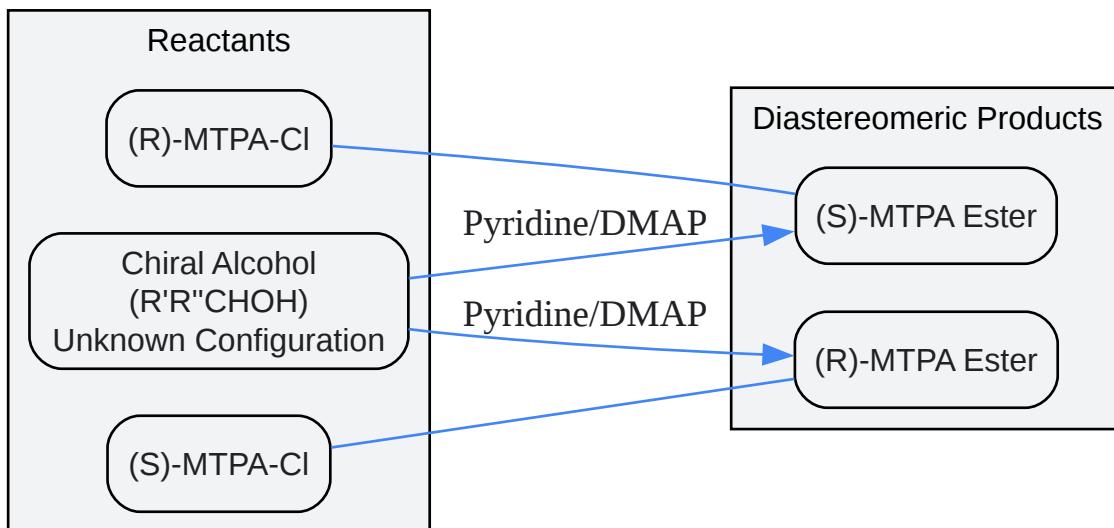
# The Mosher's Ester Method for Determining Absolute Configuration

The Mosher's ester method is a widely used NMR technique for assigning the absolute configuration of stereogenic centers, particularly in secondary alcohols and amines.<sup>[7][12][13]</sup> The fundamental principle involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with both enantiomers of MTPA, typically in the form of its more reactive acid chloride (MTPA-Cl).<sup>[1][2]</sup>

Because diastereomers have different physical properties, their corresponding protons will resonate at different chemical shifts in an NMR spectrum.<sup>[4]</sup> The analysis of these chemical shift differences ( $\Delta\delta$ ) for the protons near the newly formed ester linkage allows for the deduction of the absolute stereochemistry of the original alcohol or amine.<sup>[7]</sup>

The interpretation of the NMR data is based on a conformational model which posits that the most stable conformation of the MTPA ester has the C=O bond of the ester and the C $\alpha$ -CF<sub>3</sub> bond of the MTPA moiety eclipsing each other.<sup>[14]</sup> This places the phenyl group and the methoxy group of the MTPA moiety in a specific spatial arrangement relative to the substituents of the chiral alcohol. The anisotropic (shielding/deshielding) effect of the MTPA's phenyl ring causes protons on one side of the molecule to be shielded (shifted upfield) and protons on the other side to be deshielded (shifted downfield). By comparing the spectra of the two diastereomers, a consistent pattern of chemical shift differences emerges, which can be correlated to the absolute configuration.

## General Reaction for Mosher's Ester Formation

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Caption: Reaction of a chiral alcohol with (R)- and (S)-MTPA chlorides.

## Detailed Experimental Protocol: Mosher's Ester Analysis

The following is a generalized protocol for determining the absolute configuration of a chiral secondary alcohol.

Objective: To prepare the (S)- and (R)-MTPA esters of a chiral secondary alcohol and determine its absolute configuration by  $^1\text{H}$  NMR analysis.

### Materials:

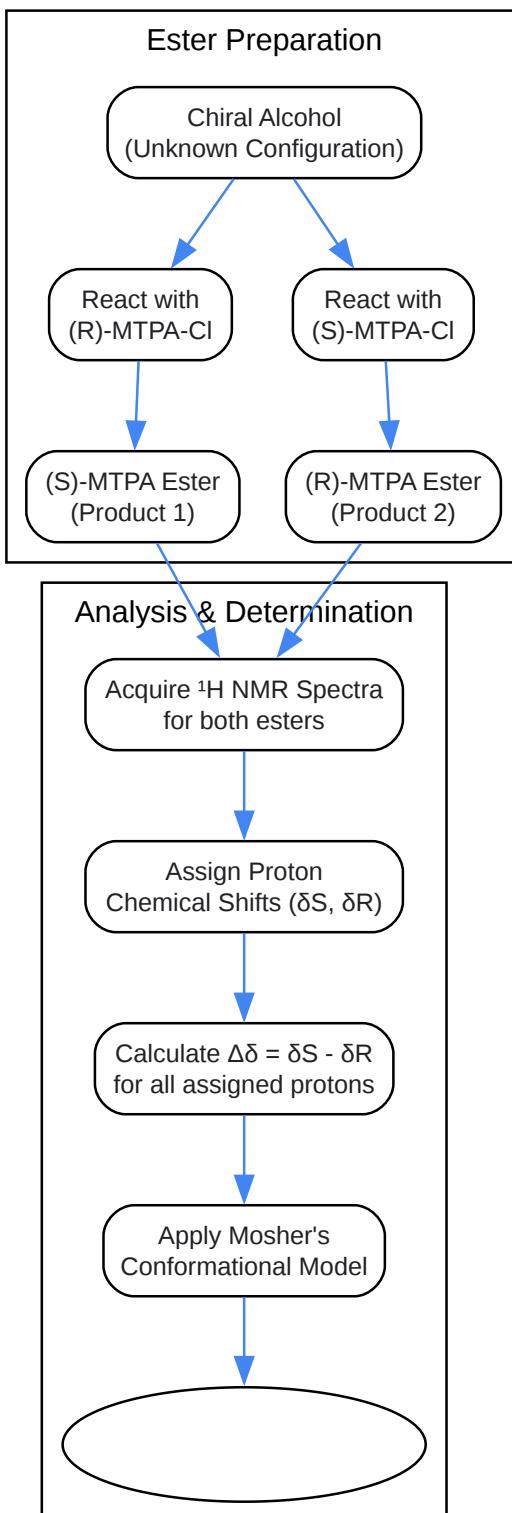
- Chiral alcohol of unknown configuration
- (R)-(-)-MTPA-Cl (Mosher's acid chloride) [Note: (R)-MTPA-Cl gives the (S)-MTPA ester][15]
- (S)-(+)-MTPA-Cl (Mosher's acid chloride) [Note: (S)-MTPA-Cl gives the (R)-MTPA ester][15]
- Anhydrous pyridine or 4-Dimethylaminopyridine (DMAP)

- Anhydrous deuterated solvent for NMR (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ )
- Anhydrous reaction solvent (e.g.,  $\text{CH}_2\text{Cl}_2$ ,  $\text{CCl}_4$ )
- NMR tubes

#### Procedure:

- Preparation of (S)-MTPA Ester: a. In a clean, dry NMR tube or small vial, dissolve a small amount (e.g., 1-5 mg) of the chiral alcohol in approximately 0.5 mL of anhydrous deuterated solvent (e.g.,  $\text{CDCl}_3$ ). b. Add a small amount of anhydrous pyridine or a catalytic amount of DMAP. c. Add a slight molar excess (approx. 1.1-1.2 equivalents) of (R)-(-)-MTPA-Cl to the solution. d. Seal the container and allow the reaction to proceed at room temperature. Monitor the reaction by TLC or  $^1\text{H}$  NMR until the starting alcohol is consumed (typically 2-12 hours).
- Preparation of (R)-MTPA Ester: a. In a separate, identical procedure, react the same amount of the chiral alcohol with (S)-(+)-MTPA-Cl under the same conditions.
- NMR Analysis: a. Once the reactions are complete, acquire high-resolution  $^1\text{H}$  NMR spectra for both the crude (S)-MTPA ester and (R)-MTPA ester samples. b. It is crucial to carefully assign all relevant proton signals for both diastereomers. Protons closer to the stereocenter ( $\alpha$  and  $\beta$  protons) are of primary interest. 2D NMR experiments like COSY and HSQC can be invaluable for unambiguous assignment.[12][16]
- Data Analysis and Interpretation: a. For each assigned proton (or proton group) in the substrate portion of the molecule, identify its chemical shift in both the (S)-ester ( $\delta_S$ ) and (R)-ester ( $\delta_R$ ) spectra. b. Calculate the chemical shift difference:  $\Delta\delta = \delta_S - \delta_R$ . c. Tabulate the  $\Delta\delta$  values for all assigned protons. d. Apply the Mosher model: Draw the extended (planar zig-zag) conformation of the carbon chain of the alcohol. Divide the molecule into two groups of substituents ( $L_1$  and  $L_2$ ) on either side of the  $\text{C}\alpha\text{-O}$  bond. e. According to the model, protons in the  $L_1$  group (on the right side of the drawing when the MTPA group is up and the  $\text{C}\alpha\text{-H}$  is back) will have positive  $\Delta\delta$  values ( $\Delta\delta > 0$ ). Protons in the  $L_2$  group (on the left side) will have negative  $\Delta\delta$  values ( $\Delta\delta < 0$ ). f. By matching the observed signs of  $\Delta\delta$  for the  $L_1$  and  $L_2$  substituents, the absolute configuration of the alcohol's stereocenter can be assigned.

## Experimental Workflow for Mosher's Analysis

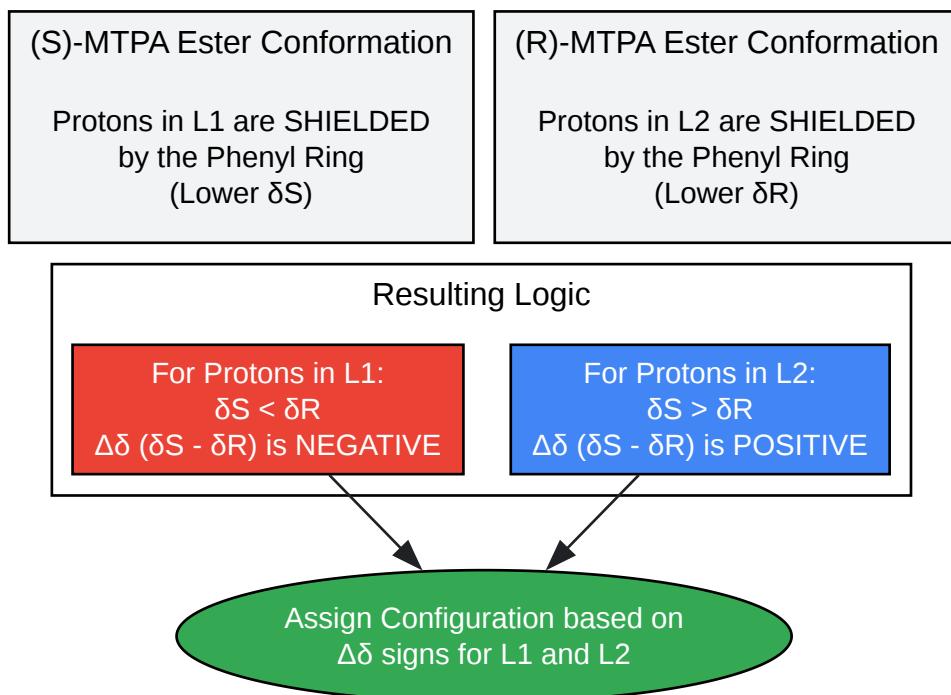
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Caption: Workflow of Mosher's analysis from substrate to configuration.

## Logic for Configuration Assignment

The predictive power of Mosher's method stems from the preferred conformation of the diastereomeric esters in solution. The phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field.

### Mosher's Model for Absolute Configuration Assignment



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Caption: Logic relating  $\Delta\delta$  values to substituent positions.

In the (S)-MTPA ester, the phenyl group shields the L<sub>1</sub> substituents, while in the (R)-MTPA ester, it shields the L<sub>2</sub> substituents. Therefore, calculating  $\Delta\delta$  ( $\delta S - \delta R$ ) results in positive values for the protons of the L<sub>2</sub> group and negative values for the protons of the L<sub>1</sub> group. This systematic relationship allows for the unambiguous assignment of the absolute configuration of the original carbinol center.<sup>[7]</sup>

## Conclusion

$\alpha$ -Methoxy- $\alpha$ -trifluoromethylphenylacetic acid (MTPA) is a powerful and widely utilized chiral derivatizing agent for the determination of absolute stereochemistry and enantiomeric excess.

Its reaction with chiral alcohols and amines produces diastereomeric esters and amides that are distinguishable by NMR spectroscopy. The empirical model developed by Mosher provides a reliable framework for correlating observed chemical shift differences ( $\Delta\delta$ ) to the absolute configuration of the substrate. This method has become a cornerstone in natural product synthesis, pharmaceutical development, and various fields of organic chemistry where the precise three-dimensional structure of a molecule is critical to its function.

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